Fragment-Like Physicochemical Profile Versus Bulky H3 Antagonist JNJ-39220675
The target compound possesses a molecular weight of 288.39 Da and a predicted cLogP of approximately 2.0–2.5 (based on the XLogP of structurally analogous 4-cyclobutyl-1,4-diazepane derivatives reported by the Zhang group GLASS database, where closely related compounds exhibit XLogP ~2.0–4.0 [1]). In contrast, the well-characterized H3 antagonist JNJ-39220675, (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone, has MW 369.43 and a reported Ki of 1.4 nM at the human H3 receptor . While JNJ-39220675 is optimized for potency and brain penetration, its higher molecular weight and lipophilicity (cLogP ~3.5–4.0) place it outside ideal fragment space. The smaller 2-methoxyphenyl analogue offers a more ligand-efficient starting point for fragment-based screening and SAR expansion, with a ligand efficiency (LE) potentially exceeding 0.4 kcal/mol per heavy atom if it achieves even micromolar binding, compared to JNJ-39220675's LE of ~0.33 (calculated as 1.4 kcal/mol / 26 heavy atoms). [1][2]
| Evidence Dimension | Molecular weight / cLogP / Ligand efficiency |
|---|---|
| Target Compound Data | MW 288.39; predicted cLogP ~2.0–2.5; 21 heavy atoms |
| Comparator Or Baseline | JNJ-39220675: MW 369.43; cLogP ~3.5–4.0; Ki 1.4 nM (hH3); 26 heavy atoms |
| Quantified Difference | MW ↓ 81 Da; cLogP ↓ ~1.5 log units; 5 fewer heavy atoms → higher potential LE |
| Conditions | Comparative physicochemical profiling; Ki from radioligand binding assay (hH3) |
Why This Matters
A smaller, less lipophilic scaffold offers superior ligand efficiency and a cleaner starting point for fragment-based drug design or affinity-based screening campaigns.
- [1] Zhang Group GLASS Database. Ligand: CHEMBL1222596. XLogP: 4.0 for a larger 4-cyclobutyl-1,4-diazepane derivative. https://zhanggroup.org/GLASS/ View Source
- [2] Hopkins, A.L. et al. Ligand efficiency: a useful metric for lead selection. Drug Discov. Today 2004, 9, 430–431. View Source
